molecular formula C10H12O B1583547 (2,3-Dihydro-1H-inden-2-YL)methanol CAS No. 5445-45-4

(2,3-Dihydro-1H-inden-2-YL)methanol

Cat. No.: B1583547
CAS No.: 5445-45-4
M. Wt: 148.2 g/mol
InChI Key: ULVJTHHSGWAIOA-UHFFFAOYSA-N
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Description

“(2,3-Dihydro-1H-inden-2-YL)methanol” is a chemical compound with the molecular formula C10H12O . It has a molecular weight of 148.20200 . The compound is typically in the form of a powder .


Synthesis Analysis

There are several methods for synthesizing compounds similar to “this compound”. One efficient procedure involves the synthesis of 2, 3-dihydro-1H-indene-1-methanamines from corresponding 4-nitro-3-phenylbutanoic acid in satisfactory yields .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H14O/c1-11(8-12)6-9-4-2-3-5-10(9)7-11/h2-5,12H,6-8H2,1H3 .

Scientific Research Applications

Synthesis Implications

The chemical compound (2,3-Dihydro-1H-inden-2-yl)methanol has been studied in various contexts of chemical synthesis. For instance, it has been identified as a main band impurity in the synthesis of Varenicline®, a medication used for smoking cessation (Busch et al., 2008). This discovery was significant in understanding and refining the production process of the drug. In another research, a derivative of this compound, phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol, was synthesized and its structure established using X-ray crystallography, providing insights into the formation mechanisms and stabilization energy of the compound (Anga et al., 2014).

Catalytic Applications

Research has shown that this compound derivatives are used in various catalytic processes. For example, a study by Tsukamoto et al. (2007) described the palladium(0)-catalyzed synthesis of 1H-indenes, which are biologically significant compounds, using this compound derivatives (Tsukamoto et al., 2007). This method allows for the preparation of unsymmetrically substituted 1H-indenes, showcasing the compound's utility in creating diverse chemical structures.

Electrochemical Studies

The electrochemical properties of this compound and its derivatives have also been a subject of study. Riahi et al. (2008) conducted a detailed study on the electrode potential of a derivative of this compound, demonstrating the compound's relevance in understanding redox reactions and electrochemical behaviors (Riahi et al., 2008).

Biological Applications

Although not directly related to this compound, studies on structurally related compounds reveal their potential in biological applications. For instance, derivatives of similar indene compounds have been studied for their antimicrobial activities, showcasing the broader scope of indene derivatives in the field of medicinal chemistry (Kawde et al., 2015).

Safety and Hazards

The safety information for “(2,3-Dihydro-1H-inden-2-YL)methanol” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 .

Properties

IUPAC Name

2,3-dihydro-1H-inden-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVJTHHSGWAIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281573
Record name 2-Indanmethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5445-45-4
Record name 2-Hydroxymethylindane
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Record name 2-Indanmethanol
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Record name 2-Indanmethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-inden-2-ylmethanol
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Record name 2-Hydroxymethylindane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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